3-cyano-N,N-diethylbenzamide
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Overview
Description
3-cyano-N,N-diethylbenzamide is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and a cyano group is attached to the benzene ring
Preparation Methods
The synthesis of 3-cyano-N,N-diethylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
3-cyano-N,N-diethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano group and the amide functionality make it a versatile intermediate in organic synthesis. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include substituted benzamides, nitriles, and other heterocyclic compounds .
Scientific Research Applications
3-cyano-N,N-diethylbenzamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it may be studied for its potential biological activities, including antimicrobial and anticancer properties. In the medical field, derivatives of this compound could be explored for drug development. Industrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-cyano-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amide functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-cyano-N,N-diethylbenzamide can be compared with other similar compounds, such as 3-cyano-N,N-dimethylbenzamide and N,N-diethyl-3-methylbenzamide (DEET). While 3-cyano-N,N-dimethylbenzamide has similar structural features, the presence of different alkyl groups can influence its reactivity and applications . DEET, a well-known insect repellent, shares structural similarities but has distinct applications and safety profiles . Other related compounds include 4-cyano-N-methylbenzamide and 3-amino-N,N-dimethylbenzamide .
Properties
IUPAC Name |
3-cyano-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-7-5-6-10(8-11)9-13/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZXZVYDFJMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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